molecular formula C10H12O2 B1602381 1-(3-Methoxy-5-methylphenyl)ethanone CAS No. 43113-94-6

1-(3-Methoxy-5-methylphenyl)ethanone

Cat. No.: B1602381
CAS No.: 43113-94-6
M. Wt: 164.2 g/mol
InChI Key: UXJJSOPJKWZHHY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Methoxy-5-methylphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Hoesch condensation of orcinol with methoxyacetonitrile . This reaction typically requires specific reaction conditions, including the use of catalysts and controlled temperatures, to ensure high yield and purity of the final product.

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize reaction conditions for cost-effectiveness and efficiency. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance the overall yield and quality of the compound .

Chemical Reactions Analysis

1-(3-Methoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and reagents used.

    Reduction: Reduction of this compound typically yields alcohols or hydrocarbons.

    Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions employed during the reaction process .

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate enzymatic activities and cellular signaling pathways . Detailed studies on its molecular targets and pathways are essential to fully understand its biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(3-methoxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-9(8(2)11)6-10(5-7)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJJSOPJKWZHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581288
Record name 1-(3-Methoxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43113-94-6
Record name 1-(3-Methoxy-5-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43113-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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